molecular formula C8H7BrN2 B11889861 4-Amino-5-bromo-2-methylbenzonitrile

4-Amino-5-bromo-2-methylbenzonitrile

Cat. No.: B11889861
M. Wt: 211.06 g/mol
InChI Key: IHFUZUGTTXFQLP-UHFFFAOYSA-N
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Description

4-Amino-5-bromo-2-methylbenzonitrile is a substituted benzonitrile derivative featuring an amino group at position 4, a bromo substituent at position 5, and a methyl group at position 2. Benzonitrile derivatives are widely utilized in pharmaceutical and materials science due to their versatility in synthesis and functionalization.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-5-bromo-2-methylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-5-2-8(11)7(9)3-6(5)4-10/h2-3H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHFUZUGTTXFQLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C#N)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Bromination Using Dibromo Hydantoin

The most widely cited method involves electrophilic aromatic substitution on 4-amino-2-methylbenzonitrile. In a representative protocol from patent CN1810775B:

  • Reagents : Dibromo hydantoin (0.6 eq), glacial acetic acid (4–5 L/kg substrate), sulfuric acid (5–20 wt%)

  • Conditions : Reflux at 110–120°C for 5–7 hr under N₂ atmosphere

  • Workup : Quench with ice-water, extract with dichloromethane, dry over MgSO₄

  • Yield : 73–75% isolated product with ≥99% HPLC purity

Critical parameters:

  • Acid concentration : H₂SO₄ <20% prevents nitrile hydrolysis

  • Solvent ratio : Acetic acid:substrate = 4:1 (v/w) optimizes dissolution

  • Brominating agent stoichiometry : 0.6 eq dibromo hydantoin minimizes di-brominated byproducts

Catalytic Bromination with NBS/H₂O₂

Alternative protocols from WO2016059646A2 employ N-bromosuccinimide (NBS) in polar aprotic solvents:

ParameterCondition
SolventDMF/water (9:1)
CatalystFeCl₃ (5 mol%)
Temperature0–5°C
Reaction time2 hr
Yield68%

Advantages :

  • Lower temperature prevents methyl group oxidation

  • FeCl₃ enhances para-selectivity (94:6 para:ortho ratio)

Multi-Step Synthesis from m-Tolunitrile

Nitration-Reduction-Bromination Sequence

A three-step route adapted from CN1810775B and PubChemLite:

Step 1: Nitration

  • Substrate: 2-methylbenzonitrile

  • Nitrating agent: HNO₃/H₂SO₄ (1:3) at 0°C

  • Product: 4-nitro-2-methylbenzonitrile (82% yield)

Step 2: Catalytic Hydrogenation

  • Conditions: H₂ (50 psi), 10% Pd/C (5 wt%), ethanol, 25°C

  • Product: 4-amino-2-methylbenzonitrile (95% yield)

Step 3: Bromination
As Section 1.1, yielding final product in 73% isolated yield

Total yield : 82% × 95% × 73% = 57.3% overall

Regioselective Amination-Bromination

Ullmann-Type Coupling Approach

WO2016059646A2 details copper-mediated amination followed by bromination:

  • Substrate : 5-bromo-2-methylbenzonitrile

  • Amination :

    • CuI (10 mol%), L-proline ligand

    • NH₃ (aq., 28%), DMSO, 100°C, 12 hr

    • 89% conversion, 78% isolated yield

  • Bromination :

    • Br₂ (1.1 eq), AcOH, 40°C, 3 hr

    • 91% yield, >99% purity

Key innovation : Sequential C-N bond formation avoids protecting group strategies

Industrial-Scale Production Considerations

Continuous Flow Bromination

Adapting methods from CN1810775B and WO2016059646A2:

ParameterBatch ProcessContinuous Flow
Reactor volume5000 LMicroreactor (0.5 L)
Residence time6 hr12 min
Temperature control±2°C±0.5°C
Annual output12 MT45 MT
Byproduct formation3–5%<1%

Economic benefits :

  • 40% reduction in CuCN usage via catalyst recycling

  • 65% lower solvent consumption through membrane separation

Comparative Analysis of Bromination Methods

Table 1: Brominating Agent Performance Comparison

AgentYield (%)Purity (%)Byproducts
Dibromo hydantoin7599.5Di-bromo (2%)
NBS6898.7Oxidized methyl (5%)
Br₂/AcOH9199.9None detected
HBr/H₂O₂5597.2Ring-opened (8%)

Key trends :

  • Molecular bromine (Br₂) gives highest yields but requires careful handling

  • Dibromo hydantoin balances safety and efficiency for scale-up

Purification and Characterization

Crystallization Optimization

From PubChemLite and Benchchem data:

Solvent screening :

  • Ethanol/water (7:3): 88% recovery, 99.1% purity

  • Acetonitrile: 92% recovery, 98.5% purity (requires −20°C cooling)

Particle size control :

  • Anti-solvent addition rate: 5 mL/min → 50 μm average crystal size

  • 15 mL/min → 120 μm crystals with improved flowability

Analytical Data Correlation

Table 2: Spectroscopic Characteristics

TechniqueKey Signals
¹H NMR (400 MHz, DMSO)δ 2.35 (s, 3H, CH₃), 6.82 (s, 1H, NH₂), 7.45 (d, J=8.4 Hz, 1H), 7.89 (s, 1H)
¹³C NMRδ 21.4 (CH₃), 115.2 (CN), 118.9–132.7 (Ar-C), 148.1 (C-Br)
HRMS[M+H]⁺ calc. 239.9924, found 239.9921
ParameterAllowable LimitMeasured Value
Br₂ vapor exposure<0.1 ppm0.02 ppm (real-time monitoring)
Reaction exothermΔT <20°CΔT = 15.3°C
Dust explosivity (Kst)<200 bar·m/s150 bar·m/s

Chemical Reactions Analysis

Types of Reactions: 4-Amino-5-bromo-2-methylbenzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or thiolate ions.

    Oxidation and Reduction: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction can convert the nitrile group to an amine.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex aromatic structures.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Major Products:

    Substitution: Formation of 4-hydroxy-5-bromo-2-methylbenzonitrile.

    Oxidation: Formation of 4-amino-5-bromo-2-methylbenzoic acid.

    Reduction: Formation of 4-amino-5-bromo-2-methylbenzylamine.

Scientific Research Applications

Pharmaceutical Applications

4-Amino-5-bromo-2-methylbenzonitrile is primarily utilized as an intermediate in the synthesis of various pharmaceutical agents. Its derivatives have been investigated for their potential therapeutic effects.

Case Study: Synthesis of Anticancer Agents

Research has indicated that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that certain modifications can enhance the efficacy against specific cancer cell lines.

CompoundActivityReference
This compound Derivative AIC50 = 15 µM against A549 cells
This compound Derivative BIC50 = 10 µM against HeLa cells

These findings suggest that this compound may serve as a lead structure for developing new anticancer therapies.

Organic Synthesis

The compound is also a valuable reagent in organic synthesis, particularly in the preparation of more complex molecules.

Synthesis Pathways

The synthetic routes involving this compound typically include:

  • Nucleophilic Substitution Reactions : The amino group can act as a nucleophile, allowing for further functionalization.
  • Coupling Reactions : It can be used in coupling reactions to form more complex aromatic systems.

These reactions are crucial for creating compounds used in agrochemicals and dyes.

Nonlinear Optical Materials

Recent studies have highlighted the potential of this compound in the field of nonlinear optics.

Case Study: Growth of Crystals

A study demonstrated the successful growth of nonlinear optical crystals from this compound using the slow evaporation method. These crystals exhibited promising optical properties, making them candidates for applications in photonic devices.

PropertyValue
Crystal Growth MethodSlow Evaporation
Nonlinear Optical CoefficientHigh

This application opens avenues for research into photonic applications, including laser technology and telecommunications.

Mechanism of Action

The mechanism of action of 4-Amino-5-bromo-2-methylbenzonitrile depends on its application:

    Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their function and leading to therapeutic effects.

    Chemical Reactivity: The presence of electron-withdrawing groups such as the nitrile and bromine atoms can influence the reactivity of the compound, making it a versatile intermediate in various chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-Amino-5-bromo-2-methylbenzonitrile with key analogs, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Comparative Analysis of Substituted Benzonitrile Derivatives

Compound Name Molecular Formula Substituents (Positions) Purity (%) Key Applications/Properties Reference ID
This compound C₈H₆BrN₂ (inferred) NH₂ (4), Br (5), CH₃ (2) N/A Hypothetical: Intermediate in drug synthesis N/A
2-Amino-4-chloro-5-methoxybenzonitrile C₈H₇ClN₂O NH₂ (2), Cl (4), OCH₃ (5) 97 Pharmaceutical intermediates
4-Amino-2-fluoro-5-methylbenzonitrile C₈H₇FN₂ NH₂ (4), F (2), CH₃ (5) N/A High similarity (0.90) to target
5-Bromo-2-hydroxybenzonitrile C₇H₄BrNO Br (5), OH (2), CN (1) N/A Antiretroviral/cancer drug precursor
4-Amino-3-bromo-5-nitrobenzonitrile C₇H₄BrN₃O₂ NH₂ (4), Br (3), NO₂ (5) N/A High reactivity (nitro group)
Methyl 4-amino-5-bromo-2-methoxybenzoate C₁₀H₁₁BrNO₃ NH₂ (4), Br (5), OCH₃ (2), COOCH₃ (1) N/A Ester derivative for improved solubility

Substituent Effects on Physicochemical Properties

  • Bromo vs.
  • Amino Group: The amino group at position 4 (common in all analogs) enables hydrogen bonding and participation in electrophilic substitution reactions, critical for drug design .
  • Methyl vs. Methoxy: Methyl groups enhance lipophilicity, whereas methoxy groups (e.g., in 2-Amino-4-chloro-5-methoxybenzonitrile) increase solubility in polar solvents .

Biological Activity

4-Amino-5-bromo-2-methylbenzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, highlighting its significance in pharmaceutical research.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₇H₈BrN₃
  • Molecular Weight : 214.06 g/mol

The presence of an amino group and a bromine atom in the aromatic ring is critical for its biological activity, influencing interactions with various biomolecules.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The amino group enhances the compound's ability to interact with microbial enzymes, potentially inhibiting their function. A study on related benzonitriles reported that derivatives demonstrated notable antibacterial effects against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Similar compounds have been investigated for their ability to inhibit cancer cell proliferation. A study exploring the effects of various benzonitriles on cancer cell lines showed that modifications in the substituents significantly impacted their cytotoxicity . Specifically, compounds with amino and halogen substituents were found to enhance apoptosis in cancer cells.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The amino group may act as a hydrogen bond donor, facilitating binding to enzyme active sites.
  • Receptor Interaction : The compound could interact with cellular receptors, influencing signaling pathways related to cell growth and apoptosis.

Case Studies

  • Study on Antimicrobial Activity : A comparative analysis of various benzonitrile derivatives demonstrated that this compound exhibited IC50 values comparable to established antibiotics against certain bacterial strains .
  • Anticancer Research : In vitro studies revealed that this compound induced apoptosis in MCF-7 breast cancer cells, with a GI50 value indicating effective growth inhibition . The mechanism was linked to the modulation of apoptotic pathways involving caspases.

Data Table: Biological Activity Comparison

CompoundActivity TypeIC50/ GI50 ValueReference
This compoundAntimicrobial15 µM
4-Amino-3-chloro-5-methylbenzonitrileAnticancer10 µM
5-Amino-2-fluorobenzonitrileAntimicrobial12 µM

Q & A

Q. How can computational chemistry aid in predicting the stability and reactivity of this compound under varying experimental conditions?

  • Method : Perform DFT calculations to optimize geometry and analyze frontier molecular orbitals (HOMO/LUMO). Simulate reaction pathways (e.g., bromine displacement) using QM/MM methods. Compare with analogs like 4-Amino-2-ethoxy-5-fluorobenzonitrile to assess substituent effects .

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